6-(1-ethyl-1H-pyrazol-3-yl)-N-[4-(furan-2-yl)butan-2-yl]-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
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Overview
Description
6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex heterocyclic compound that features a pyrazole, furan, and isoxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the pyrazole ring: This can be achieved through cyclocondensation reactions involving hydrazines and 1,3-diketones.
Construction of the isoxazole ring: This often involves the reaction of nitrile oxides with alkenes or alkynes.
Coupling reactions: The final assembly of the compound involves coupling the pyrazole and isoxazole intermediates with the furan moiety under specific conditions.
Industrial Production Methods
Industrial production of such complex heterocyclic compounds often employs automated synthesizers and high-throughput screening methods to optimize reaction conditions and yields. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenated derivatives in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidines: These compounds share the pyrazole moiety and have similar biological activities.
Isoxazole derivatives: Compounds with the isoxazole ring exhibit comparable chemical reactivity and applications.
Furan-containing compounds: These compounds are structurally related and have similar uses in medicinal chemistry.
Uniqueness
6-(1-ETHYL-1H-PYRAZOL-3-YL)-N~4~-[3-(2-FURYL)-1-METHYLPROPYL]-3-METHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its combination of three different heterocyclic moieties, which confer distinct chemical and biological properties. This structural complexity allows for a wide range of applications and interactions that are not possible with simpler compounds .
Properties
Molecular Formula |
C21H23N5O3 |
---|---|
Molecular Weight |
393.4 g/mol |
IUPAC Name |
6-(1-ethylpyrazol-3-yl)-N-[4-(furan-2-yl)butan-2-yl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H23N5O3/c1-4-26-10-9-17(24-26)18-12-16(19-14(3)25-29-21(19)23-18)20(27)22-13(2)7-8-15-6-5-11-28-15/h5-6,9-13H,4,7-8H2,1-3H3,(H,22,27) |
InChI Key |
ILKMZCGSBQYBTH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C2=NC3=C(C(=NO3)C)C(=C2)C(=O)NC(C)CCC4=CC=CO4 |
Origin of Product |
United States |
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